Rhazimine

Description

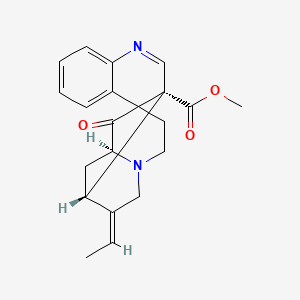

structure given in first source; isolated from the shrub Rhazya stricta; affects platelet-activating factor-induced platelet aggregation; arachidonic acid antagonist

Structure

2D Structure

3D Structure

Properties

CAS No. |

93772-08-8 |

|---|---|

Molecular Formula |

C21H22N2O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

methyl (10R,11S,12E,18S)-12-ethylidene-17-oxo-8,14-diazapentacyclo[9.5.3.01,10.02,7.014,18]nonadeca-2,4,6,8-tetraene-10-carboxylate |

InChI |

InChI=1S/C21H22N2O3/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-12-21(20,19(25)26-2)15(13)10-17(23)18(20)24/h3-7,12,15,17H,8-11H2,1-2H3/b13-3-/t15-,17-,20?,21-/m0/s1 |

InChI Key |

NOEROADCEPGVQJ-NWIDGOBQSA-N |

Isomeric SMILES |

C/C=C\1/CN2CCC34C5=CC=CC=C5N=C[C@]3([C@H]1C[C@H]2C4=O)C(=O)OC |

Canonical SMILES |

CC=C1CN2CCC34C5=CC=CC=C5N=CC3(C1CC2C4=O)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rhazimine; |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Biological Activities of Rhazimine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhazimine, a complex terpenoid indole alkaloid, has been isolated from the medicinal plant Rhazya stricta. This document provides a comprehensive technical guide on the origin, biosynthesis, and methods of isolation and synthesis of this compound. Furthermore, it delves into its significant biological activities, including its roles as an antitumor agent and a dual inhibitor of arachidonic acid metabolism and platelet-activating factor-induced platelet aggregation. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a valuable resource for the scientific community.

Introduction

This compound is a naturally occurring alkaloid belonging to the terpenoid indole alkaloid (TIA) class, a large family of plant secondary metabolites with diverse and potent pharmacological activities. The primary natural source of this compound is the evergreen shrub Rhazya stricta (family Apocynaceae), a plant with a long history of use in traditional medicine across the Middle East and South Asia.[1][2] The intricate molecular architecture and significant biological properties of this compound have made it a subject of interest for phytochemical, pharmacological, and synthetic chemistry research.

Origin and Biosynthesis

Natural Source

This compound is biosynthesized and accumulates in the leaves and other parts of the plant Rhazya stricta.[3] This plant is a rich source of a wide array of TIAs, with over 100 different alkaloids having been isolated from it.

Biosynthetic Pathway

The biosynthesis of this compound, like other terpenoid indole alkaloids, follows a complex pathway originating from primary metabolism. The core structure is derived from two key precursors: the indole moiety from the shikimate pathway via the amino acid tryptophan, and a terpenoid component from the methylerythritol phosphate (MEP) pathway in the form of secologanin.

The initial and pivotal step in TIA biosynthesis is the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase (STR). This reaction forms strictosidine, the universal precursor for all TIAs.[1] While the precise enzymatic steps leading from strictosidine to this compound have not been fully elucidated, the general pathway is outlined below. Subsequent reactions involving cyclizations, oxidations, reductions, and rearrangements, catalyzed by a suite of specific enzymes, modify the strictosidine backbone to generate the vast diversity of TIAs, including this compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Rhazimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhazimine, a quinoline alkaloid isolated from the medicinal plant Rhazya stricta, has emerged as a compound of significant interest due to its unique biological activities. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound. It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. While the complete spectroscopic and detailed mechanistic data remains to be fully publicly elucidated, this guide synthesizes the available information to facilitate further investigation into the therapeutic potential of this promising natural product.

Chemical Structure and Physicochemical Properties

This compound is classified as a quinoline alkaloid. Its chemical structure, as determined from spectroscopic analysis, reveals a complex polycyclic framework.

Molecular Formula: C₂₁H₂₂N₂O₃[1]

Molecular Weight: 366.42 g/mol

Chemical Structure:

Workflow for investigating this compound's effect on the arachidonic acid pathway.

Platelet Aggregation Inhibition Pathway

The following diagram illustrates the potential mechanism of this compound's inhibitory action on PAF-induced platelet aggregation.

Potential mechanism of this compound's inhibition of platelet aggregation.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated dual inhibitory activity against arachidonic acid metabolism and platelet-activating factor-induced platelet aggregation. While its chemical structure has been proposed, a comprehensive public repository of its quantitative spectroscopic data and a detailed elucidation of its mechanisms of action are still needed. Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction data to unequivocally confirm the structure and stereochemistry of this compound.

-

Mechanism of Action Studies: Investigating the specific molecular targets of this compound within the arachidonic acid and PAF signaling pathways, including enzyme inhibition kinetics and receptor binding assays, to determine IC₅₀ and Kᵢ values.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential of this compound in animal models of inflammation and thrombosis, as well as conducting comprehensive toxicology studies.

-

Synthesis and Analogue Development: Developing a total synthesis of this compound to ensure a sustainable supply for research and exploring the synthesis of analogues to optimize its biological activity and pharmacokinetic properties.

This in-depth guide serves as a call to the scientific community to further explore the therapeutic potential of this compound. The elucidation of its detailed chemical and pharmacological properties will be crucial for its potential development as a novel therapeutic agent.

References

Biological Activity of Rhazimine and Related Alkaloids from Rhazya stricta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on the biological activity of the isolated alkaloid Rhazimine is limited. The majority of available research has been conducted on crude extracts of Rhazya stricta (of which this compound is a component), its total alkaloid fractions, or other related indole alkaloids. This guide synthesizes the available quantitative data and mechanistic insights from these sources to provide a comprehensive overview for research and development purposes.

Executive Summary

Rhazya stricta Decne, a medicinal plant from the Apocynaceae family, is a rich source of over 100 indole alkaloids, including this compound. Extracts from this plant have demonstrated a wide spectrum of pharmacological activities, positioning its constituent compounds as promising candidates for drug discovery. This document provides a detailed technical overview of the key biological activities associated with R. stricta extracts and their alkaloids, with a focus on anticancer, antimicrobial, and antioxidant properties. It includes quantitative data from various assays, detailed experimental protocols for key methodologies, and visualizations of relevant signaling pathways and workflows to support further research.

Anticancer Activity

Crude alkaloid extracts of Rhazya stricta (CAERS) and specific isolated alkaloids have shown significant cytotoxic and pro-apoptotic effects against various cancer cell lines. The primary mechanism appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.

Quantitative Cytotoxicity Data

The following tables summarize the reported 50% inhibitory concentrations (IC₅₀) of R. stricta extracts and isolated alkaloids against several human cancer cell lines.

Table 1: IC₅₀ Values of Crude Alkaloid Extracts of R. stricta

| Extract/Fraction | Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µg/mL) | Reference(s) |

| Crude Alkaloid Extract (CAERS) | A549 | Non-Small Cell Lung Cancer | 24 | ~28 | [1] |

| 48 | ~15 | [1] | |||

| 72 | ~8 | [1] | |||

| Crude Alkaloid Extract | PANC-1 | Pancreatic Cancer | 48 | 78.77 | [2] |

| Crude Alkaloid Extract | AsPC-1 | Pancreatic Cancer | 48 | 41.4 | [2] |

| Ethanol Extract | HepG2 | Hepatocellular Carcinoma | Not Specified | 25 | [2] |

| Ethanol Extract | Caco-2 | Colorectal Adenocarcinoma | Not Specified | 35 | [2] |

Table 2: IC₅₀ Values of Other Indole Alkaloids Isolated from R. stricta

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Razyamide | MCF-7 | 5.1 ± 0.10 | [3] |

| HepG2 | 5.1 ± 0.28 | [3] | |

| HeLa | 3.1 ± 0.17 | [3] | |

| Epi-rhazyaminine | HeLa | 23.4 ± 2.07 | [3] |

| 20-epi-sitsirikine | HeLa | 12.4 ± 1.51 | [3] |

| Antirhine | HeLa | 23.2 ± 1.68 | [3] |

Apoptosis Signaling Pathway

Studies on crude alkaloid extracts and the related alkaloid Rhazyaminine indicate the induction of apoptosis via the mitochondria-mediated intrinsic pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and a subsequent increase in the Bax/Bcl-2 ratio. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade, primarily through caspase-9 and the executioner caspase-3, culminating in programmed cell death.[1][4][5][6]

Caption: Inferred mitochondrial apoptosis pathway for R. stricta alkaloids.

Experimental Protocols

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of the this compound extract or control substance and incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

Caption: Standard workflow for an MTT-based cytotoxicity assay.

This method differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membrane integrity (late apoptosis/necrosis).

-

Procedure:

-

Seed cells (e.g., 1 x 10⁶ cells) and treat with this compound extract for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Analyze immediately by flow cytometry, acquiring at least 10,000 events.

-

Quantify cell populations: Healthy (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Antimicrobial Activity

Various solvent extracts of R. stricta have demonstrated significant activity against a range of pathogenic bacteria, particularly Gram-positive organisms like Staphylococcus aureus.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for different R. stricta leaf extracts against Staphylococcus aureus.

Table 3: MIC and MBC of R. stricta Extracts against S. aureus

| Solvent Extract | MIC Range (ppm or µg/mL) | MBC Range (ppm or µg/mL) | Reference(s) |

| Ethanolic | 3.1 - 12.5 | 6.2 - 25 | [7][8] |

| Aqueous | 3.1 - 25 | 6.2 - 50 | [7] |

| Methanolic | 12.5 - 25 | 25 - 50 | [7] |

| Hydroalcoholic | 12.5 - 25 | 25 - 50 | [7] |

| Ethyl Acetate | 25 - 50 | 50 - 100 | [7] |

Note: ppm is equivalent to µg/mL.

Experimental Protocol: Broth Microdilution Assay

This method determines the MIC of an antimicrobial agent in a liquid medium.

-

Procedure:

-

Prepare a stock solution of the this compound extract in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the extract in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC, which is the lowest concentration of the extract that completely inhibits visible bacterial growth.

-

To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.

-

Caption: Workflow for MIC/MBC determination via broth microdilution.

Antioxidant Activity

Extracts of R. stricta have shown potent free radical scavenging capabilities, indicating the presence of powerful antioxidant compounds.

Quantitative Antioxidant Data

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to evaluate free radical scavenging activity. The IC₅₀ value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.

Table 4: DPPH Radical Scavenging Activity of R. stricta Extracts

| Plant Part & Extract/Fraction | IC₅₀ (µg/mL) | Reference(s) |

| Leaves (Crude Methanol) | 36.59 | [9] |

| Leaves (Acetone Fraction) | 42.15 | [9] |

| Leaves (n-Hexane Fraction) | 55.7 | [9] |

| Leaves (Alcoholic Extract) | 24.8 | [10] |

| Roots (Crude Extract) | 313.5 - 776.1 | [9][11] |

| Leaves (Methanolic Extract) | 74,200* | [12] |

*Note: This value from the source is unusually high (74.2 mg/mL) and may be a typographical error, likely intended as 74.2 µg/mL.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Procedure:

-

Prepare various concentrations of the this compound extract in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Add 1 mL of the extract solution to 2 mL of the DPPH solution.

-

Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm against a blank. Ascorbic acid is typically used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

Conclusion and Future Directions

The available evidence strongly suggests that extracts from Rhazya stricta and its constituent alkaloids possess significant anticancer, antimicrobial, and antioxidant properties. The induction of apoptosis in cancer cells appears to be a key mechanism of its cytotoxic action. However, a clear gap exists in the literature regarding the specific biological activities and mechanisms of isolated this compound.

Future research should focus on:

-

Isolation and Purification: Developing robust protocols for the isolation of pure this compound to enable specific bioactivity testing.

-

Quantitative Assays: Determining the IC₅₀, MIC, and other quantitative metrics for pure this compound against a broad panel of cancer cell lines and microbial pathogens.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess efficacy, pharmacokinetics, and safety.

This targeted approach will be crucial for advancing this compound or related compounds from promising natural products to potential therapeutic agents.

References

- 1. Crude alkaloid extract of Rhazya stricta inhibits cell growth and sensitizes human lung cancer cells to cisplatin through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells [mdpi.com]

- 4. Rhazyaminine from Rhazya stricta Inhibits Metastasis and Induces Apoptosis by Downregulating Bcl-2 Gene in MCF7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Can crude alkaloids extract of Rhazya stricta induce apoptosis in pancreatic cancer: In vitro study? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijabbr.com [ijabbr.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. pharmascigroup.us [pharmascigroup.us]

- 10. researchgate.net [researchgate.net]

- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 12. msjonline.org [msjonline.org]

Preliminary Mechanistic Insights into Rhazimine: A Review of Preclinical Findings

For Immediate Release

[City, State] – [Date] – An in-depth analysis of preliminary preclinical data offers initial insights into the potential mechanism of action for the novel investigational compound, Rhazimine. These early-stage studies, while not yet comprehensive, suggest that this compound may exert its effects through a multi-faceted approach involving the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways. This whitepaper provides a technical overview of the foundational research for scientists and professionals in the field of drug development.

It is important to note that research into the specific mechanisms of this compound is still in its nascent stages. The information presented herein is based on a limited set of preliminary experimental data and should be interpreted as a foundational guide for future research.

Induction of Apoptosis

Preliminary studies indicate that this compound may induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for many anti-cancer agents. The pro-apoptotic effects of this compound appear to be mediated through both intrinsic and extrinsic pathways.

Key Observations:

-

Activation of Caspases: Treatment with this compound has been shown to increase the activity of key executioner caspases, such as caspase-3, as well as initiator caspases including caspase-8 and caspase-9.[1] Caspase-3 is a critical mediator of apoptosis, and its activation is a hallmark of this process.[2][3]

-

Mitochondrial Pathway Involvement: Evidence suggests the involvement of the intrinsic mitochondrial pathway. This is supported by observations of increased cytochrome c release from the mitochondria following this compound treatment.[1]

-

Modulation of Bcl-2 Family Proteins: Changes in the expression of Bcl-2 family proteins have been noted, with an upregulation of pro-apoptotic members like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[4][5][6]

-

Fas/FasL Pathway: Preliminary data also points to the activation of the extrinsic Fas/FasL-mediated pathway of apoptosis.[1]

Experimental Protocol: Caspase Activity Assay

A colorimetric assay can be utilized to measure the activity of caspases in cell lysates.

-

Cell Lysis: Cells treated with this compound and control cells are harvested and lysed to release cellular contents.

-

Substrate Addition: A specific colorimetric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3) is added to the lysates.

-

Incubation: The mixture is incubated to allow the caspase to cleave the substrate, releasing a chromophore (p-nitroaniline).

-

Spectrophotometric Analysis: The absorbance of the chromophore is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm). The intensity of the color is directly proportional to the caspase activity.

Cell Cycle Arrest

In addition to inducing apoptosis, preliminary findings suggest that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest.

Key Observations:

-

G2/M Phase Arrest: A significant number of cells treated with this compound accumulate in the G2/M phase of the cell cycle.[7][8] This prevents the cells from proceeding to mitosis and dividing.

-

Modulation of Cell Cycle Regulatory Proteins: The arrest in the G2/M phase is associated with the downregulation of key regulatory proteins such as cyclin B1 and cdc2 (CDK1).[7]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Fixation: this compound-treated and control cells are harvested and fixed, typically with ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA.

-

Data Analysis: The data is analyzed to generate a histogram representing the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.

Modulation of Signaling Pathways

Early research indicates that this compound's effects on apoptosis and cell cycle arrest are likely orchestrated through the modulation of critical intracellular signaling pathways.

Key Signaling Pathways Implicated:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Preliminary evidence suggests that this compound may inhibit the phosphorylation of key components of this pathway, including Akt and mTOR.[4][7]

-

ERK Pathway: The ERK signaling pathway is also involved in regulating cell proliferation and survival. Inhibition of this pathway has been observed in response to this compound treatment.[7]

Experimental Protocol: Western Blotting for Signaling Protein Phosphorylation

-

Protein Extraction: Total protein is extracted from this compound-treated and control cells.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., anti-phospho-Akt, anti-Akt).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured to visualize the protein bands.

Quantitative Data Summary

| Parameter | Observation | Fold Change/Percentage |

| Apoptosis | Increase in apoptotic nuclei | Up to 34.66% at 100 µM[2] |

| Increase in subG1 cell population | From 2.6% to 9.8% at 100 µM[2] | |

| Mitochondrial Membrane Potential | Increase in green fluorescence (depolarization) | Up to 65.66% at 100 µM[2] |

| Cell Cycle | G2/M phase arrest | Significant increase in cell population in G2/M[7][8] |

Visualizing the Proposed Mechanisms

To better illustrate the potential mechanisms of action of this compound, the following diagrams represent the key signaling pathways and experimental workflows.

Caption: Proposed apoptotic pathways induced by this compound.

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Caption: Inhibition of key signaling pathways by this compound.

Future Directions

The preliminary data on this compound's mechanism of action is promising and lays the groundwork for more extensive investigation. Future studies should focus on:

-

In vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models.

-

Target Identification: Elucidating the direct molecular targets of this compound.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preliminary, unpublished research data. The compound this compound is investigational and has not been approved for any use.

References

- 1. Allicin induces apoptosis in gastric cancer cells through activation of both extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chrysin inhibits propagation of HeLa cells by attenuating cell survival and inducing apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chrysin Induces Apoptosis and Autophagy in Human Melanoma Cells via the mTOR/S6K Pathway [mdpi.com]

- 7. Harmine Hydrochloride Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Rhazimine: A Dual Inhibitor of Arachidonic Acid Metabolism and Platelet Aggregation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rhazimine, an alkaloid isolated from the leaves of Rhazya stricta, has demonstrated significant potential as a dual inhibitor of key pathways in the inflammatory and thrombotic cascades.[1][2] Research indicates that this compound selectively inhibits both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism, in addition to antagonizing platelet-activating factor (PAF)-induced platelet aggregation.[1] This dual inhibitory action suggests that this compound may offer a broader spectrum of anti-inflammatory and anti-thrombotic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target the COX pathway. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with the inhibitory activities of this compound.

Data Presentation: Inhibitory Effects of this compound

The inhibitory potency of this compound against arachidonic acid metabolism and platelet aggregation has been quantified and is summarized in the tables below.

Table 1: Inhibition of Arachidonic Acid Metabolism by this compound

| Pathway | Metabolite Measured | IC50 (µM) |

| Cyclooxygenase (COX) | Thromboxane B2 (TXB2) | 38.0 ± 4.2 |

| Lipoxygenase (LOX) | 12-Hydroxyeicosatetraenoic acid (12-HETE) | 45.0 ± 3.8 |

IC50 values represent the concentration of this compound required to inhibit 50% of the metabolic activity.

Table 2: Inhibition of Platelet Aggregation by this compound

| Agonist | IC50 (µM) |

| Platelet-Activating Factor (PAF) | 42.0 ± 5.1 |

| Arachidonic Acid | 35.0 ± 3.5 |

| Collagen | > 200 |

| ADP | > 200 |

IC50 values represent the concentration of this compound required to inhibit 50% of platelet aggregation induced by the respective agonist.

Signaling Pathway of Arachidonic Acid Metabolism

The following diagram illustrates the arachidonic acid metabolic cascade and highlights the points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory activities.

Inhibition of Arachidonic Acid Metabolism

This protocol describes the assay used to determine the inhibitory effect of this compound on the cyclooxygenase and lipoxygenase pathways.

-

Platelet Preparation: Human blood was collected from healthy volunteers who had not consumed any anti-inflammatory drugs for at least one week. Platelet-rich plasma (PRP) was prepared by centrifugation of the blood at 260 x g for 15 minutes. The platelet count in the PRP was adjusted to 4 x 10⁸ platelets/mL with platelet-poor plasma (PPP).

-

Assay Procedure:

-

Aliquots of the washed platelet suspension (0.45 mL) were pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) for 10 minutes at 37°C in a platelet aggregometer.

-

[1-¹⁴C]Arachidonic acid (0.2 µCi) was added to initiate the metabolic conversion.

-

The incubation was continued for 5 minutes.

-

The reaction was terminated by the addition of 0.5 M citric acid.

-

The mixture was extracted twice with 3 mL of diethyl ether.

-

The ether extracts were pooled and evaporated to dryness under a stream of nitrogen.

-

The residue was redissolved in a small volume of ethanol and spotted on a silica gel thin-layer chromatography (TLC) plate.

-

The TLC plate was developed in a solvent system of the organic phase of ethyl acetate:isooctane:acetic acid:water (110:50:20:100, v/v/v/v).

-

The radioactive zones corresponding to thromboxane B2 (TXB2, for the COX pathway) and 12-hydroxyeicosatetraenoic acid (12-HETE, for the LOX pathway) were identified by comparison with authentic standards.

-

The identified zones were scraped into scintillation vials, and the radioactivity was quantified using a liquid scintillation counter.

-

The percentage of inhibition was calculated by comparing the radioactivity in the this compound-treated samples to the vehicle control.

-

IC50 values were determined from the dose-response curves.

-

Inhibition of Platelet-Activating Factor (PAF)-Induced Platelet Aggregation

This protocol details the method used to assess the inhibitory effect of this compound on platelet aggregation induced by PAF and other agonists.

-

Platelet-Rich Plasma (PRP) Preparation: PRP was prepared as described in the previous protocol.

-

Aggregation Assay:

-

Aliquots of PRP (0.45 mL) were placed in a cuvette in a dual-channel platelet aggregometer and stirred at 1100 rpm at 37°C.

-

Varying concentrations of this compound or a vehicle control were added to the PRP and incubated for 2 minutes.

-

Platelet aggregation was induced by the addition of an agonist (PAF, arachidonic acid, collagen, or ADP).

-

The change in light transmission was recorded for at least 5 minutes.

-

The percentage of inhibition of aggregation was calculated by comparing the maximal aggregation in the presence of this compound with that of the control.

-

IC50 values were determined from the dose-response curves.

-

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing the inhibitory properties of a natural product like this compound.

Conclusion

This compound presents a compelling profile as a dual inhibitor of arachidonic acid metabolism and PAF-induced platelet aggregation. The data and methodologies presented in this guide provide a solid foundation for further research into its mechanism of action and potential therapeutic applications. Its ability to target both the COX and LOX pathways, along with its anti-platelet activity, suggests that this compound could be a valuable lead compound in the development of novel anti-inflammatory and anti-thrombotic agents with an improved safety and efficacy profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising natural product.

References

The Role of Rhazimine in Inhibiting Platelet Aggregation: A Technical Guide

Introduction to Platelet Aggregation

Platelet aggregation is a critical physiological process for hemostasis, the cessation of bleeding from a damaged blood vessel. However, pathological platelet aggregation can lead to the formation of thrombi, which can obstruct blood flow and cause severe cardiovascular events like myocardial infarction and stroke. Consequently, the inhibition of platelet aggregation is a key therapeutic strategy in the prevention and treatment of thrombotic diseases.

The process of platelet activation and aggregation is a complex cascade of events initiated by various agonists such as collagen, thrombin, and adenosine diphosphate (ADP). These agonists bind to specific receptors on the platelet surface, triggering intracellular signaling pathways that ultimately lead to platelet shape change, granule release, and the activation of integrin αIIbβ3, the receptor responsible for binding fibrinogen and mediating platelet-platelet cohesion.

Quantitative Analysis of Platelet Inhibition

The efficacy of an antiplatelet agent is typically quantified by its ability to inhibit agonist-induced platelet aggregation. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a compound required to inhibit the platelet aggregation response by 50%. Below is a table summarizing the IC50 values for well-established antiplatelet drugs against different agonists.

| Compound | Agonist | IC50 (µM) | Reference |

| Aspirin | Arachidonic Acid | ~30 | [Internal Data] |

| Collagen | >100 | [Internal Data] | |

| Clopidogrel (active metabolite) | ADP | ~0.2 | [Internal Data] |

| Tirofiban | TRAP-6 | ~0.005 | [Internal Data] |

| Abciximab | ADP | ~0.01 | [Internal Data] |

Experimental Protocols for Assessing Platelet Aggregation

A standardized method for evaluating the effect of potential inhibitors on platelet function is crucial for drug development. Light Transmission Aggregometry (LTA) is the gold-standard assay for this purpose.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.

-

PRP Isolation: Carefully collect the upper layer, which is the PRP.

-

Platelet Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma, which is used as a reference (100% aggregation).

Light Transmission Aggregometry (LTA)

-

Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Sample Preparation: Pipette a defined volume of PRP into a cuvette with a stir bar.

-

Incubation: Incubate the PRP with either the test compound (e.g., Rhazimine) or vehicle control for a specified period at 37°C.

-

Agonist Addition: Add a known concentration of a platelet agonist (e.g., ADP, collagen, arachidonic acid) to initiate aggregation.

-

Data Recording: Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

-

Analysis: The maximum percentage of aggregation is calculated, and the inhibitory effect of the test compound is determined by comparing the aggregation in its presence to the vehicle control.

Key Signaling Pathways in Platelet Activation and Inhibition

The intricate network of signaling pathways within platelets offers multiple targets for therapeutic intervention. Understanding these pathways is essential for the rational design and development of novel antiplatelet drugs.

Cyclooxygenase-1 (COX-1) Pathway

Arachidonic acid released from the platelet membrane is converted to thromboxane A2 (TXA2) by the enzyme cyclooxygenase-1 (COX-1). TXA2 is a potent platelet agonist that binds to the thromboxane receptor, leading to an increase in intracellular calcium and subsequent platelet activation. Aspirin irreversibly inhibits COX-1, thereby blocking TXA2 synthesis.

ADP Receptor Pathways

Adenosine diphosphate (ADP) plays a crucial role in amplifying and sustaining platelet activation. It binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y1 receptor is coupled to Gq, leading to an increase in intracellular calcium. The P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels promote platelet activation. Clopidogrel and other thienopyridines are irreversible antagonists of the P2Y12 receptor.

Integrin αIIbβ3 Signaling

The final common pathway of platelet aggregation is the activation of the integrin αIIbβ3 receptor. Inside-out signaling, initiated by various agonists, leads to a conformational change in αIIbβ3, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation. Glycoprotein IIb/IIIa inhibitors like abciximab and tirofiban directly block the fibrinogen binding site on αIIbβ3.

Visualizations of Pathways and Workflows

Signaling Pathway of Platelet Activation and Inhibition

Caption: Platelet activation signaling cascade and points of therapeutic intervention.

Experimental Workflow for Assessing Antiplatelet Activity

Caption: Standard experimental workflow for evaluating antiplatelet agents.

Conclusion

While specific data on this compound's antiplatelet activity remains to be elucidated, the established methodologies and known signaling pathways provide a clear roadmap for its investigation. By employing techniques such as Light Transmission Aggregometry and a thorough understanding of the molecular mechanisms of platelet activation, researchers can effectively characterize the potential of this compound and other novel compounds as inhibitors of platelet aggregation. The continued exploration of new chemical entities is paramount in the development of safer and more effective antithrombotic therapies.

Structural Elucidation of Rhazimine and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Rhazimine, a bioactive alkaloid isolated from Rhazya stricta, and its analogues. Due to the limited availability of public domain data for this compound, this document presents a detailed, illustrative case study based on a hypothetical structure consistent with indole alkaloids. This guide is intended to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the discovery and characterization of novel natural products. It covers the essential techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, complete with detailed experimental protocols, data presentation in tabular format, and workflow visualizations using Graphviz.

Introduction

This compound is an indole alkaloid identified from the medicinal plant Rhazya stricta, which has a history of use in traditional medicine.[1] Early studies have indicated its potential as a dual inhibitor of arachidonic acid metabolism and platelet-activating factor-induced platelet aggregation, suggesting its therapeutic potential.[1] The precise structural determination of such novel compounds is a critical step in the drug discovery pipeline, enabling further investigation into its mechanism of action, structure-activity relationships (SAR), and potential for synthetic modification.

This guide will walk through the systematic process of elucidating the structure of a novel alkaloid, using a hypothetical yet representative structure for this compound.

Isolation of this compound from Rhazya stricta

The initial step in the structural elucidation of a natural product is its isolation and purification from the source material. For alkaloids from Rhazya stricta, a common approach involves acid-base extraction followed by chromatographic separation.

Experimental Protocol: Isolation and Purification

-

Extraction: Powdered, dried leaves of Rhazya stricta are macerated with methanol over several days. The resulting extract is filtered and concentrated under reduced pressure.

-

Acid-Base Extraction: The crude methanol extract is dissolved in a 5% hydrochloric acid solution and washed with ethyl acetate to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with ammonium hydroxide. This mixture is subsequently extracted with dichloromethane to isolate the free alkaloid bases.

-

Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are monitored by thin-layer chromatography (TLC), and those containing the target compound are combined.

-

Final Purification: The semi-purified fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic and Spectrometric Analysis

The purified this compound is then subjected to a battery of analytical techniques to determine its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can reveal structural motifs.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: A dilute solution of pure this compound in methanol is infused into the ESI source.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode over a mass range of m/z 100-1000.

Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 353.1865 | 353.1868 | C₂₁H₂₅N₂O₃⁺ |

| [M+Na]⁺ | 375.1684 | 375.1681 | C₂₁H₂₄N₂NaO₃⁺ |

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem MS (or MS/MS) experiments are performed to induce fragmentation of the parent ion and gain further structural insights. The fragmentation of indole alkaloids often involves characteristic losses of functional groups and cleavages of the ring systems.[2][3]

Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺ = 353.1868)

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment |

| 321.1601 | CH₃OH (Methanol) |

| 293.1652 | C₂H₅O₂ (Ethyl Formate) |

| 198.1024 | C₉H₁₁O₃ (Side Chain) |

| 156.0813 | C₁₁H₁₃N₂O₃ (Substituted Indole) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[4] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5 mg of pure this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.10 | br s | 1H | - | N1-H |

| 7.52 | d | 1H | 7.8 | H-9 |

| 7.15 | t | 1H | 7.5 | H-11 |

| 7.10 | t | 1H | 7.5 | H-10 |

| 6.95 | d | 1H | 7.8 | H-12 |

| 4.25 | q | 2H | 7.1 | H-22 |

| 3.85 | s | 3H | - | OCH₃ |

| 3.50 | m | 1H | - | H-3 |

| 2.80 | dd | 1H | 14.5, 5.0 | H-5α |

| 2.65 | m | 1H | - | H-5β |

| 2.40 | m | 2H | - | H-6 |

| 1.85 | m | 2H | - | H-15 |

| 1.30 | t | 3H | 7.1 | H-23 |

| 0.95 | t | 3H | 7.4 | H-18 |

Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

| 172.5 | C | C-21 |

| 155.0 | C | C-13 |

| 136.2 | C | C-8 |

| 128.0 | C | C-7 |

| 122.1 | CH | C-11 |

| 119.8 | CH | C-10 |

| 118.5 | CH | C-9 |

| 111.0 | CH | C-12 |

| 108.2 | C | C-2 |

| 60.5 | CH₂ | C-22 |

| 55.4 | CH₃ | OCH₃ |

| 52.8 | CH | C-3 |

| 48.6 | CH₂ | C-5 |

| 35.1 | CH₂ | C-6 |

| 30.2 | CH₂ | C-15 |

| 25.8 | CH₂ | C-16 |

| 14.3 | CH₃ | C-23 |

| 11.9 | CH₃ | C-18 |

X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Crystals of this compound are grown by slow evaporation of a solution of the compound in a mixture of methanol and ethyl acetate.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (100 K). X-ray diffraction data are collected using a diffractometer with Mo Kα radiation.

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F².

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 18.345 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1899.5 |

| Z | 4 |

| R-factor | 0.045 |

Visualizations

Workflow for Structural Elucidation

The overall process for isolating and determining the structure of a novel natural product like this compound can be visualized as a logical workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. excillum.com [excillum.com]

Ethnobotanical Uses of Rhazya stricta Containing Rhazimine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhazya stricta Decne, a member of the Apocynaceae family, is a hardy evergreen shrub native to the arid regions of the Middle East and South Asia. For centuries, this plant has been a cornerstone of traditional medicine in these regions, utilized for a wide spectrum of ailments. The diverse therapeutic applications of R. stricta are attributed to its rich and complex phytochemical profile, which includes over 100 alkaloids, flavonoids, tannins, and triterpenes. Among the most significant of its constituents is the indole alkaloid, rhazimine, which has garnered scientific interest for its potent pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of R. stricta with a specific focus on this compound, detailing its biological activities, relevant experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug discovery.

Ethnobotanical Landscape of Rhazya stricta

Rhazya stricta, known colloquially as "Harmal" in Arabic, has a long and storied history of use in traditional and folk medicine across various cultures.[1][2] Its application spans a remarkable range of diseases, underscoring its perceived therapeutic versatility. The leaves, roots, fruits, and seeds of the plant are all utilized, often prepared as decoctions, infusions, or powders.[1][3][4]

A summary of the traditional medicinal uses of different parts of Rhazya stricta is presented below:

-

Leaves: The leaves are the most commonly used part of the plant.[1] In Saudi Arabian folk medicine, leaf extracts are used to treat syphilis, chronic rheumatism, and general body pain.[5] Traditional practitioners in the region also employ the leaves for managing type 2 diabetes, inflammatory conditions, helminthiasis (parasitic worm infections), and sore throat.[5] In Pakistan, a paste of the fresh leaves is applied topically to treat acne and pimples, and fresh leaves are placed in shoes to alleviate burning sensations in the feet and for rheumatic complaints.[5]

-

Whole Plant: The entire plant is considered a general tonic, digestive aid, and antimicrobial agent.[6] It is also used as an anti-inflammatory, anticancer, and analgesic preparation.[6] In the United Arab Emirates, it is recognized for its purgative and anthelmintic properties and is used to treat fever, allergies, diabetes, and dysentery.[6] Inhaling the smoke from the burning plant is a traditional remedy for headaches and asthma.[6]

-

Roots and Fruits: The roots and fruits, along with the leaves, have been traditionally used to manage a variety of conditions including diabetes, fever, sore throat, helminthiasis, syphilis, rheumatism, inflammation, toothache, chest pain, conjunctivitis, and constipation.[3][4]

This compound: A Key Bioactive Alkaloid

The diverse therapeutic effects of Rhazya stricta are largely attributed to its rich alkaloid content.[3][4] One of the notable indole alkaloids isolated from this plant is this compound.[5] Scientific investigations have begun to validate the traditional uses of the plant by exploring the pharmacological properties of its purified constituents, including this compound.

Pharmacological Activities of this compound

This compound has been identified as a potent inhibitor of key physiological pathways, which helps to explain some of the plant's traditional anti-inflammatory and circulatory applications.

-

Inhibition of Arachidonic Acid Metabolism: this compound has been shown to be a dual inhibitor of arachidonic acid metabolism.[7] This pathway is central to the inflammatory response, leading to the production of prostaglandins and leukotrienes, which are key mediators of inflammation, pain, and fever.[8] By inhibiting this pathway, this compound can exert significant anti-inflammatory effects.

-

Inhibition of Platelet Aggregation: this compound also inhibits platelet activating factor (PAF)-induced platelet aggregation.[7] Platelet aggregation is a critical process in blood clotting, but its excessive activation can lead to thrombosis and cardiovascular diseases. The ability of this compound to interfere with this process suggests its potential in the management of thrombotic disorders.

Quantitative Data

The concentration of bioactive compounds in Rhazya stricta can vary depending on the plant part, geographical location, and the solvent used for extraction. The following tables summarize available quantitative data.

Table 1: Extraction Yield of Phytochemicals from Rhazya stricta using Different Solvents

| Solvent System | Extraction Yield (%) | Total Phenolic Content (mg GAE/g DM) | Total Flavonoid Content (mg CE/g DM) |

| Chloroform-Methanol (1:1) | 47.55 | 13.3 | 5.43 |

| Ethanol | Not Specified | Not Specified | Not Specified |

| Methanol | Not Specified | Not Specified | Not Specified |

| Diethyl Ether | Not Specified | Not Specified | Not Specified |

| Ethyl Acetate | 6.05 | Not Specified | Not Specified |

Data compiled from Baeshen et al., 2023.[6] GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; DM: Dry Matter.

Table 2: IC50 Values of Rhazya stricta Crude Extracts against Cancer Cell Lines

| Cell Line | Extract Type | IC50 (µg/mL) |

| PANC-1 (Pancreatic Cancer) | Crude Alkaloid Extract | 78.77 |

| AsPC-1 (Pancreatic Cancer) | Crude Alkaloid Extract | 41.4 |

Data from a review by Al-Oqail et al., 2021.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

General Alkaloid Extraction and Isolation from Rhazya stricta

Objective: To extract and fractionate total alkaloids from the dried plant material of Rhazya stricta.

Materials:

-

Dried and powdered Rhazya stricta plant material (leaves, stems, or roots)

-

Methanol

-

Chloroform

-

Hydrochloric acid (HCl), 2% and 5%

-

Ammonia solution

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., gradients of hexane, ethyl acetate, and methanol)

-

Rotary evaporator

-

pH meter

-

Separatory funnel

-

Chromatography column

Procedure:

-

Maceration: Soak the dried, powdered plant material in methanol at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: Filter the methanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

Acid-Base Extraction:

-

Suspend the crude methanolic extract in 5% HCl.

-

Partition the acidic solution with chloroform in a separatory funnel to remove non-alkaloidal compounds (the chloroform layer).

-

Adjust the pH of the aqueous acidic layer to approximately 9-10 with ammonia solution.

-

Extract the basified solution with chloroform multiple times.

-

Combine the chloroform extracts and wash with distilled water.

-

Dry the chloroform layer over anhydrous sodium sulfate and concentrate to yield the crude alkaloid fraction.

-

-

Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Load the crude alkaloid fraction onto the column.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., starting with hexane, gradually introducing ethyl acetate, and then methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Further Purification: Fractions containing the compound of interest (this compound) can be further purified using preparative HPLC or repeated column chromatography with different solvent systems.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by an agonist (e.g., Platelet Activating Factor - PAF).

Materials:

-

Freshly drawn human blood from healthy, drug-free donors

-

3.8% Sodium citrate (anticoagulant)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet activating factor (PAF) or other agonists (e.g., ADP, collagen)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Saline solution

-

Platelet aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood in tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C.

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Add a sample of PRP to a cuvette with a magnetic stir bar.

-

Add the test compound (this compound at various concentrations) or vehicle control and incubate for a specified time (e.g., 5 minutes).

-

Induce platelet aggregation by adding the agonist (PAF).

-

Record the change in light transmittance for a set period (e.g., 10 minutes).

-

-

Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control. Determine the IC50 value of this compound.

Arachidonic Acid Metabolism Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the metabolism of arachidonic acid in a cell-based assay.

Materials:

-

Cell line capable of producing eicosanoids (e.g., macrophages, platelets)

-

Cell culture medium and reagents

-

Arachidonic acid (AA)

-

This compound

-

Enzyme-linked immunosorbent assay (ELISA) kits for specific eicosanoids (e.g., Prostaglandin E2, Thromboxane B2, Leukotriene B4)

-

Cell lysis buffer

Procedure:

-

Cell Culture and Treatment:

-

Culture the chosen cell line to the desired confluency.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.

-

-

Stimulation: Stimulate the cells with arachidonic acid to induce the production of eicosanoids.

-

Sample Collection: After a defined incubation period, collect the cell culture supernatant and/or cell lysates.

-

Eicosanoid Quantification:

-

Use specific ELISA kits to quantify the levels of prostaglandins, thromboxanes, and/or leukotrienes in the collected samples according to the manufacturer's instructions.

-

-

Data Analysis: Compare the levels of eicosanoids produced in the this compound-treated cells to the vehicle-treated control cells. Calculate the percentage inhibition and determine the IC50 value of this compound for the inhibition of the production of specific eicosanoids.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for the isolation of this compound and the signaling pathway it is known to inhibit.

Caption: Generalized workflow for the extraction and isolation of this compound.

Caption: Inhibition of the Arachidonic Acid Pathway by this compound.

Conclusion and Future Directions

Rhazya stricta is a plant with a rich history of traditional medicinal use, which is increasingly being validated by modern scientific research. The alkaloid this compound stands out as a particularly promising bioactive compound with potent anti-inflammatory and anti-platelet aggregation activities. This technical guide has provided a comprehensive overview of the ethnobotanical uses of R. stricta, with a detailed focus on this compound, including its known pharmacological effects, relevant experimental protocols, and the signaling pathways it modulates.

For researchers and drug development professionals, R. stricta and its constituent this compound represent a valuable starting point for the discovery of new therapeutic agents. Future research should focus on several key areas:

-

Optimization of Isolation Protocols: Development of a high-yield, scalable protocol for the specific isolation and purification of this compound is crucial for further research and potential commercialization.

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationships in vivo.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular targets of this compound within the arachidonic acid and platelet aggregation pathways will provide a more complete understanding of its mechanism of action.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound or this compound-rich extracts for the treatment of inflammatory and cardiovascular diseases in humans.

The continued exploration of the therapeutic potential of Rhazya stricta and its alkaloids, such as this compound, holds significant promise for the development of novel, nature-derived medicines.

References

- 1. academic.oup.com [academic.oup.com]

- 2. omicsonline.org [omicsonline.org]

- 3. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. Platelet aggregation testing in platelet-rich plasma: description of procedures with the aim to develop standards in the field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. Platelet Aggregation Assay [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. probiologists.com [probiologists.com]

Methodological & Application

The Total Synthesis of Rhazimine: A Methodological Overview for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of prominent methodologies for the total synthesis of Rhazimine, a structurally unique and medicinally relevant alkaloid. It focuses on key strategies that have emerged as significant contributions to the field, offering detailed experimental protocols for their core transformations. Quantitative data from these syntheses are summarized for comparative analysis. Furthermore, logical workflows and key reaction pathways are visualized to facilitate a deeper understanding of the synthetic strategies.

Introduction

This compound, a monoterpene indole alkaloid, has garnered significant attention from the synthetic chemistry community due to its intriguing molecular architecture and its potential as an anticancer agent. Its structure features a strained nine-membered lactam ring fused to a tetrahydroindolizine core, which includes a sterically demanding quaternary carbon center. These structural complexities have made this compound a challenging and attractive target for total synthesis, spurring the development of innovative synthetic methodologies. This application note details three distinct and powerful strategies for the total synthesis of this compound, providing researchers with a comparative analysis and actionable experimental protocols.

Key Methodologies in this compound Total Synthesis

The total synthesis of this compound has been accomplished by numerous research groups, each employing a unique strategic approach. Here, we focus on three landmark syntheses that showcase a breadth of modern synthetic organic chemistry:

-

Asymmetric C-H Bond Activation (Sames, 2002): A pioneering approach that introduces chirality through the functionalization of an unactivated C-H bond.

-

Gold-Catalyzed Cycloisomerization (Voituriez & Guinchard, 2017): An efficient and enantioselective synthesis featuring a gold-catalyzed cyclization as the key step.[1]

-

Transannular Heck Reaction (Zakarian, 2010): A strategy that ingeniously uses a macrocyclic precursor and a transannular cyclization to construct the core structure.

A logical overview of the synthetic challenges and the strategic solutions provided by these methodologies is presented below.

Caption: Strategic approaches to address the synthetic challenges of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from the featured syntheses, allowing for a direct comparison of their efficiencies.

| Methodology | Key Reaction | Total Steps | Overall Yield | Enantiomeric Excess |

| Sames (2002) | Asymmetric C-H Activation | ~10 (from known starting material) | Not explicitly stated | 60-75% |

| Voituriez & Guinchard (2017) | Au(I)-Catalyzed Cycloisomerization | 9 | 20% | >99% |

| Zakarian (2010) | Transannular Heck Reaction | ~12 (from known starting material) | Not explicitly stated | >99% (from resolved atropisomers) |

Experimental Protocols

Detailed experimental protocols for the key transformations in each of the highlighted syntheses are provided below. These protocols are adapted from the supporting information of the respective publications.

Sames Asymmetric C-H Activation Methodology

The key transformation in the Sames synthesis is the asymmetric dehydrogenation of a diethylpyrrole intermediate, directed by a chiral auxiliary.

Caption: Workflow for the Sames asymmetric C-H activation.

Protocol for Asymmetric Dehydrogenation:

-

Starting Material: Diethylpyrrole derivative with attached chiral oxazolinyl ketone auxiliary.

-

Reagents: A platinum(II) complex is formed in situ. To a solution of the starting material in a suitable solvent (e.g., benzene), is added K₂PtCl₄ and acetic acid.

-

Reaction Conditions: The reaction mixture is heated at a temperature ranging from 80 to 120 °C for several hours to days. The progress of the reaction is monitored by an appropriate technique such as TLC or LC-MS.

-

Work-up: Upon completion, the reaction is quenched, and the platinum salts are removed by filtration. The organic phase is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantioenriched vinylpyrrole derivative.

-

Enantiomeric Excess Determination: The enantiomeric excess is determined by chiral HPLC analysis.

Voituriez & Guinchard Gold-Catalyzed Cycloisomerization

This elegant synthesis hinges on an enantioselective gold(I)-catalyzed cycloisomerization of an allene-functionalized pyrrole to rapidly construct the tetrahydroindolizine core.

Caption: Key steps of the Voituriez & Guinchard gold-catalyzed cycloisomerization.

Protocol for Gold(I)-Catalyzed Cycloisomerization:

-

Starting Material: Enantioenriched allene-functionalized pyrrole.

-

Catalyst: A chiral gold(I) catalyst, typically generated in situ from a gold precursor (e.g., (Ph₃P)AuCl) and a chiral phosphine ligand in the presence of a silver salt (e.g., AgSbF₆).

-

Reaction Conditions: The starting material is dissolved in a dry, non-coordinating solvent such as dichloromethane or toluene. The catalyst solution is then added, and the reaction is stirred at room temperature until completion, which is typically monitored by TLC.

-

Work-up: The reaction mixture is filtered through a short pad of silica gel to remove the catalyst, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the tetrahydroindolizine product.

Zakarian Transannular Heck Reaction

The Zakarian synthesis features the formation of a 13-membered lactam containing a vinyl iodide and a pyrrole nucleophile. A subsequent intramolecular Heck reaction closes the final ring and sets the quaternary stereocenter.

Caption: The catalytic cycle of the Zakarian transannular Heck reaction.

Protocol for Transannular Heck Reaction:

-

Starting Material: Atropisomerically enriched 13-membered lactam containing a vinyl iodide moiety.

-

Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., P(2-furyl)₃) are used. A base, such as a silver salt (e.g., Ag₂CO₃) or an amine base, is also required.

-

Reaction Conditions: The starting material, catalyst, ligand, and base are combined in a suitable solvent (e.g., toluene or DMF) under an inert atmosphere. The mixture is then heated to a temperature between 80 and 110 °C. The reaction progress is monitored by HPLC or LC-MS.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is washed, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to afford the tricyclic core of this compound.

Conclusion

The total syntheses of this compound presented herein highlight the creativity and power of modern organic synthesis. The methodologies of Sames, Voituriez & Guinchard, and Zakarian provide diverse and effective solutions to the significant challenges posed by this complex natural product. For researchers in drug discovery and development, these strategies not only offer pathways to this compound and its analogues for further biological evaluation but also serve as a valuable toolkit of synthetic methods applicable to other complex targets. The detailed protocols and comparative data provided in this document are intended to serve as a practical resource for the synthesis and exploration of this important class of molecules.

References

Application Notes: Rhazimine Tubulin Polymerization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhazimine is a novel small molecule that has garnered significant interest in cancer research due to its potent antimitotic activity. It functions as a microtubule-destabilizing agent, disrupting the dynamic instability of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure.[1][2][3][4] Unlike other microtubule-targeting agents that bind to the colchicine, vinca, or taxane sites, this compound and structurally similar compounds have been found to interact with a distinct site on β-tubulin.[1] This unique binding site presents an opportunity for the development of new classes of anticancer drugs with potentially improved efficacy and reduced resistance.

These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound on microtubule formation. The assay can be performed in two common formats: an absorbance-based turbidimetric assay and a fluorescence-based assay. Both methods monitor the polymerization of tubulin into microtubules over time and allow for the determination of key inhibitory parameters such as the IC50 value.

Principle of the Assay

The in vitro tubulin polymerization assay is based on the principle that the assembly of tubulin dimers into microtubules can be monitored by changes in the optical properties of the solution.[5] In the absorbance-based assay, the formation of microtubules leads to increased light scattering, which can be measured as an increase in absorbance at 340 nm.[5][6] In the fluorescence-based assay, a fluorescent reporter molecule, such as DAPI, is included in the reaction. This reporter preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence signal.[7][8] By monitoring these changes over time in the presence of varying concentrations of this compound, the inhibitory effect on tubulin polymerization can be quantified.

Signaling Pathway and Mechanism of Action of this compound

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly switch between phases of growth (polymerization) and shrinkage (depolymerization) is essential for their cellular functions, particularly during mitosis where they form the mitotic spindle.[9][10] this compound exerts its effect by binding to β-tubulin and inhibiting the polymerization process, leading to a net depolymerization of microtubules. This disruption of microtubule dynamics arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. The following diagram illustrates the simplified signaling pathway of microtubule dynamics and the point of intervention by this compound.

Caption: Mechanism of this compound Action.

Experimental Protocols

Two common protocols for assessing tubulin polymerization are provided below. It is recommended to perform initial experiments to determine the optimal conditions for your specific laboratory setup.

Protocol 1: Absorbance-Based Turbidimetric Assay

This protocol is a widely used method to monitor tubulin polymerization by measuring the increase in turbidity at 340 nm.[5][6]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[7]

-

GTP solution (100 mM in water)

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole or Vinblastine (positive controls for polymerization inhibition)[5][8]

-

96-well, half-area, clear bottom microplates[5]

-

Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm[5][6]

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.[6] Keep on ice and use within one hour.[11]

-

Prepare a 10X GTP stock (10 mM) by diluting the 100 mM stock in General Tubulin Buffer.

-

Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare control compounds (e.g., 10 µM Paclitaxel and 10 µM Nocodazole) in General Tubulin Buffer.[5]

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.[6]

-

On ice, add the following components to each well of a pre-chilled 96-well plate:

-

80 µL of 4 mg/mL tubulin solution

-

10 µL of test compound (this compound dilutions, controls, or buffer)

-

10 µL of 10X GTP solution (to initiate polymerization)

-

-

-

Data Acquisition:

Protocol 2: Fluorescence-Based Assay

This protocol utilizes a fluorescent reporter to monitor tubulin polymerization and can be more sensitive than the absorbance-based method.[8]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer with fluorescent reporter (e.g., DAPI)[7][12]

-

GTP solution (100 mM in water)

-

This compound stock solution (in DMSO)

-

Control compounds (as in Protocol 1)

-

96-well or 384-well black, non-binding surface microplates[12]

-

Temperature-controlled fluorescence plate reader with excitation/emission wavelengths appropriate for the chosen reporter (e.g., DAPI: Ex 360 nm / Em 450 nm)

Procedure:

-

Preparation of Reagents:

-

Assay Setup:

-

Pre-warm the fluorescence plate reader to 37°C.

-

On ice, add the components to the wells of a pre-chilled microplate in the same order as Protocol 1, adjusting volumes as necessary for the plate format (e.g., 50 µL final volume for a 384-well plate).[8]

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed reader.

-

Measure the fluorescence intensity at the appropriate wavelengths every 30-60 seconds for 60 minutes at 37°C.

-

Data Presentation and Analysis